4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a methoxy group, a benzamide moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. For instance, 2-oxopyrrolidine can be prepared by the reaction of γ-butyrolactone with ammonia or primary amines under acidic or basic conditions .
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Attachment of the Phenyl Group: : The phenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 4-bromoaniline with 2-oxopyrrolidine in the presence of a base such as potassium carbonate.
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Formation of the Benzamide Moiety: : The final step involves the acylation of the amine group with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. This reaction typically occurs under mild conditions and yields the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 4-hydroxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- Reduction
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-4-13(5-11-16)18(22)19-14-6-8-15(9-7-14)20-12-2-3-17(20)21/h4-11H,2-3,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYVDBGRLFHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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